Endochin

Microsomal stability Metabolic degradation In vivo efficacy

Endochin is the essential reference scaffold for cytochrome bc1 inhibitor development. With sub-picomolar potency against T. gondii (IC50 0.003 nM) and near-equipotent activity against atovaquone-resistant P. falciparum (TM90-C2B IC50 46.6 nM), it serves as the validated baseline for quantifying potency improvements in ELQ analog optimization. Procure endochin as an indispensable positive control for T. gondii growth inhibition assays and comparative SAR studies. Generic substitution with other 4(1H)-quinolones is not feasible due to profound pharmacological divergence in metabolic stability, resistance profile, and bc1 binding site engagement.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
CAS No. 354155-51-4
Cat. No. B1671275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndochin
CAS354155-51-4
Synonyms3-heptyl-4-hydroxy-7-methoxy-2-methylquinoline
WR 7295
WR-7295
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C
InChIInChI=1S/C18H25NO2/c1-4-5-6-7-8-9-15-13(2)19-17-12-14(21-3)10-11-16(17)18(15)20/h10-12H,4-9H2,1-3H3,(H,19,20)
InChIKeyBCZRFDKLLBFOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Endochin (CAS 354155-51-4) Procurement and Differentiation Guide for Antimalarial Drug Discovery


Endochin is an experimental 4(1H)-quinolone antimalarial agent first identified in the 1940s that exhibits potent in vitro activity against apicomplexan parasites including Plasmodium falciparum and Toxoplasma gondii [1]. The compound serves as the foundational scaffold for the endochin-like quinolone (ELQ) series, which have been extensively optimized to overcome the metabolic instability that limits the in vivo efficacy of the parent molecule in mammalian systems [2]. As a research tool and lead optimization scaffold, endochin remains relevant for structure-activity relationship (SAR) studies and comparative mechanistic investigations of cytochrome bc1 complex inhibition across diverse parasitic targets [3].

Why Endochin (CAS 354155-51-4) Cannot Be Functionally Replaced by Unoptimized 4(1H)-Quinolone Analogs


Generic substitution of endochin with other 4(1H)-quinolones is not feasible due to the profound metabolic instability of the parent scaffold in mammalian systems. Endochin undergoes rapid degradation in the presence of murine, rat, and human liver microsomes, which severely limits its in vivo antimalarial efficacy and explains the 100-fold improvement in potency observed with optimized ELQ analogs like ELQ-121 [1]. Furthermore, the precise substitution pattern on the quinolone core dictates both the site of inhibition within the cytochrome bc1 complex (Qo vs. Qi) and the degree of cross-resistance to atovaquone-resistant clinical isolates . These structure-dependent pharmacological properties mean that even closely related quinolone analogs cannot be interchanged without compromising target engagement, resistance profile, or in vivo activity [2].

Quantitative Differentiation of Endochin (CAS 354155-51-4) Against Key Comparators


Endochin Microsomal Instability vs. Optimized ELQ Analogs Drives Scaffold Selection Decisions

Endochin exhibits profound instability in the presence of murine, rat, and human liver microsomes, which directly accounts for its poor antimalarial activity in mammalian systems. This metabolic liability contrasts sharply with optimized endochin-like quinolone (ELQ) analogs such as ELQ-121, which demonstrate enhanced metabolic stability and an approximately 100-fold improvement in IC50 for inhibition of P. falciparum in vitro relative to endochin [1]. The rapid microsomal degradation of endochin represents a critical decision point for researchers evaluating scaffold suitability for in vivo studies.

Microsomal stability Metabolic degradation In vivo efficacy

Endochin Retains Activity Against Atovaquone-Resistant P. falciparum Isolates

Endochin demonstrates equipotent activity against the atovaquone-resistant clinical isolate TM90-C2B of Plasmodium falciparum, with an IC50 of 46.6 nM, which is only modestly diminished relative to its activity against the drug-sensitive W2 strain (IC50 8.59 nM) [1]. This contrasts with many other quinolone derivatives that exhibit significant cross-resistance to atovaquone-resistant parasites [2]. The ability of endochin to inhibit cytochrome bc1 complex function in atovaquone-resistant strains (IC50 8.2 nM for cytochrome c reduction) [3] positions the endochin scaffold as a valuable template for developing antimalarials effective against drug-resistant malaria.

Atovaquone resistance Cross-resistance Cytochrome bc1

Endochin Demonstrates Sub-Picomolar Potency Against Toxoplasma gondii In Vitro

Endochin inhibits Toxoplasma gondii proliferation with an IC50 of 0.003 nM (3 pM) in vitro . This sub-picomolar potency is approximately 33-fold more potent than the optimized ELQ derivative ELQ-271 (IC50 0.1 nM) and approximately 430-fold more potent than ELQ-316 (IC50 0.007 nM) against the same parasite [1]. Mechanistically, endochin inhibits cytochrome c reduction by the T. gondii cytochrome bc1 complex with an IC50 of 8.2 nM [2]. This extreme in vitro potency establishes endochin as a benchmark for comparative anti-Toxoplasma activity screening and as a critical reference compound for optimizing ELQ derivatives with enhanced metabolic stability without sacrificing target engagement.

Toxoplasmosis Apicomplexan Cytochrome bc1 inhibition

Endochin Exhibits Potent Antimalarial Activity Against Multidrug-Resistant P. falciparum Isolates

Endochin demonstrates potent inhibitory activity against the multidrug-resistant W2 isolate of Plasmodium falciparum, with an IC50 of 8.59 nM [1]. This potency falls within the range of optimized endochin-like quinolone (ELQ) analogs that have been rationally designed for improved metabolic stability and in vivo efficacy. For context, ELQ-300 inhibits P. falciparum Dd2 (a chloroquine-resistant strain) with an IC50 of 6.6 nM and Tm90-C2B with an IC50 of 4.6 nM , while ELQ-121 exhibits approximately 100-fold improved potency relative to endochin after optimization [2]. Endochin's low nanomolar potency against drug-resistant parasites validates the 4(1H)-quinolone scaffold as a productive starting point for antimalarial lead optimization.

Multidrug resistance Plasmodium falciparum Antimalarial

Endochin Scaffold Optimization Yields ELQ Derivatives with Broad-Spectrum Anti-Apicomplexan Activity

While endochin itself was not evaluated in these assays, optimized endochin-like quinolone (ELQ) derivatives ELQ-300 and ELQ-316—which are direct structural descendants of the endochin scaffold—exhibit extremely potent inhibitory activity against a panel of apicomplexan parasites responsible for bovine babesiosis and equine piroplasmosis. ELQ-300 demonstrated IC50 values ranging from 0.04 to 0.37 nM against Babesia bovis, B. bigemina, B. caballi, and Theileria equi, while ELQ-316 was even more potent with IC50 values ranging from 0.002 to 0.1 nM across the same panel [1]. Neither compound altered the viability of equine or bovine peripheral blood mononuclear cells at their respective IC100 concentrations, indicating a favorable therapeutic window [2].

Apicomplexan parasites Babesiosis Theileriosis

ELQ Derivatives Demonstrate Oral Efficacy Against Acute Toxoplasmosis in Murine Models

Optimized endochin-like quinolones ELQ-271 and ELQ-316 demonstrate potent oral efficacy against acute toxoplasmosis in mice, with ED50 values of 0.14 mg/kg and 0.08 mg/kg, respectively, when administered orally [1]. In contrast, endochin itself lacks oral efficacy in mammalian models due to its inherent microsomal instability and rapid metabolic degradation [2]. This stark contrast highlights the critical importance of structural optimization to unlock the therapeutic potential inherent in the endochin pharmacophore. The ELQ derivatives achieve this efficacy while maintaining selectivity, as evidenced by the lack of cytotoxicity in host cell viability assays [3].

Oral bioavailability In vivo efficacy Toxoplasmosis

Optimal Research and Industrial Application Scenarios for Endochin (CAS 354155-51-4) and Derivatives


In Vitro SAR Studies and Lead Optimization of 4(1H)-Quinolone Antimalarials

Endochin serves as the essential reference scaffold for medicinal chemistry programs developing novel cytochrome bc1 inhibitors. Its potent in vitro activity against drug-sensitive (W2, IC50 8.59 nM) and atovaquone-resistant (TM90-C2B, IC50 46.6 nM) P. falciparum provides a validated baseline for quantifying potency improvements achieved through structural modification [1]. Researchers should procure endochin for comparative SAR studies where the goal is to design analogs with enhanced metabolic stability while maintaining or improving upon the parent compound's intrinsic antiplasmodial activity and resistance profile [2].

Benchmarking Anti-Toxoplasma gondii Potency in Drug Discovery

Endochin's sub-picomolar in vitro potency against T. gondii (IC50 0.003 nM) establishes it as the gold standard reference compound for screening novel anti-Toxoplasma agents [1]. This extreme potency, coupled with its defined mechanism of action as a cytochrome bc1 inhibitor (IC50 8.2 nM for cytochrome c reduction), makes endochin an indispensable positive control for validating assay sensitivity and for quantifying the potency trade-offs inherent in optimizing ELQ derivatives for improved metabolic stability and in vivo efficacy [2]. Procurement of endochin is essential for any laboratory establishing or validating T. gondii growth inhibition assays.

Mechanistic Studies of Cytochrome bc1 Complex Inhibition Across Apicomplexan Parasites

Endochin and its ELQ derivatives are validated inhibitors of the cytochrome bc1 complex, a conserved and essential drug target in apicomplexan parasites including Plasmodium, Toxoplasma, Babesia, and Theileria spp. [1]. Endochin specifically inhibits cytochrome c reduction by the T. gondii bc1 complex with an IC50 of 8.2 nM, providing a well-characterized pharmacological tool for studying electron transport chain disruption in these organisms [2]. Researchers should procure endochin for biochemical assays aimed at elucidating structure-activity relationships at the Qo and Qi binding sites of the cytochrome bc1 complex [3].

Chemical Biology Tool for Validating Target Engagement in Resistant Parasite Strains

Endochin retains near-equipotent activity against the atovaquone-resistant TM90-C2B isolate of P. falciparum, making it a valuable chemical probe for differentiating between Qo and Qi site inhibitors and for studying resistance mechanisms in the cytochrome bc1 complex [1]. Its ability to inhibit the bc1 complex in atovaquone-resistant backgrounds (with only a ~5.4-fold shift in IC50 compared to the drug-sensitive W2 strain) positions endochin as a critical tool for validating that novel compounds engage the target in a manner that circumvents existing clinical resistance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endochin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.